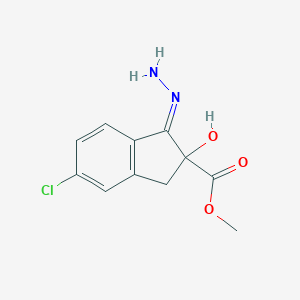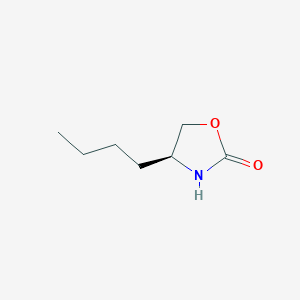![molecular formula C22H26N2O2 B123614 [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate CAS No. 158798-74-4](/img/structure/B123614.png)
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate, also known as DMBA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. DMBA belongs to the family of benzazepines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to bind to serotonin receptors, which are involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may also have anti-inflammatory effects, which could contribute to its potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its potential antidepressant and anxiolytic effects. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has also been found to reduce the levels of pro-inflammatory cytokines, which could contribute to its potential anti-inflammatory effects. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has several advantages for lab experiments, including its high affinity for serotonin receptors and its potential therapeutic benefits for neurological disorders. However, there are also some limitations to its use in lab experiments. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of natural compounds. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may have potential side effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate. One area of research could focus on the development of more potent and selective [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate analogs that could have greater therapeutic benefits. Another area of research could focus on the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate in combination with other drugs for the treatment of neurological disorders. Finally, future research could investigate the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate as a tool for understanding the role of neurotransmitters in the regulation of mood, anxiety, and other physiological processes.
Métodos De Síntesis
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate can be synthesized using a multi-step process that involves the condensation of 2-nitrobenzaldehyde with 2-bromo-1-(3-dimethylaminopropyl)benzene, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been extensively studied for its potential pharmacological properties, including its activity as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Propiedades
Número CAS |
158798-74-4 |
|---|---|
Nombre del producto |
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[11-[3-(dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
InChI |
InChI=1S/C22H26N2O2/c1-16(14-23(3)4)15-24-21-8-6-5-7-18(21)9-10-19-13-20(26-17(2)25)11-12-22(19)24/h5-13,16H,14-15H2,1-4H3 |
Clave InChI |
UQTXRYHGNLFLMF-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
SMILES canónico |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
Sinónimos |
10,11-dehydro-2-acetoxytrimipramine 10,11-dehydro-2-AcO-TMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



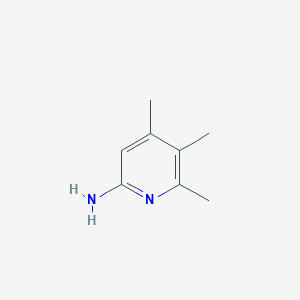



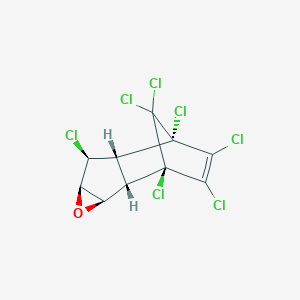
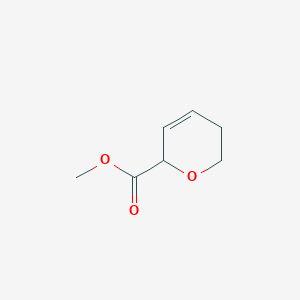
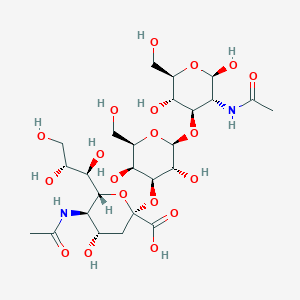
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)




